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Introduction: The Enduring Importance of the
Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal

chemistry and drug development. Its prevalence in a wide array of therapeutic agents, from

antibacterial drugs to diuretics and anti-inflammatory agents, is a testament to its unique

physicochemical properties. The sulfonamide group acts as a bioisostere of the amide bond,

offering advantages such as increased metabolic stability, the ability to participate in hydrogen

bonding, and a geometry that can be finely tuned to optimize drug-target interactions.[1] Given

their significance, the development of efficient, versatile, and sustainable synthetic routes to

access structurally diverse sulfonamides remains a critical endeavor for researchers and

pharmaceutical scientists.

This guide provides a comparative analysis of the most pertinent synthetic strategies for the

preparation of functionalized sulfonamides. We will delve into the mechanistic underpinnings of

each approach, offer detailed, field-proven experimental protocols, and present a clear, data-
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driven comparison to aid in the selection of the most appropriate method for a given synthetic

challenge.

I. The Classical Approach: Sulfonylation of Amines
with Sulfonyl Chlorides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and

widely employed method for the synthesis of sulfonamides.[2][3] This nucleophilic substitution

reaction is conceptually straightforward and often high-yielding, making it a workhorse in both

academic and industrial settings.

Reaction Mechanism & Rationale
The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic

sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.

Subsequent elimination of a chloride ion and a proton (typically scavenged by a base) affords

the desired sulfonamide. The choice of base is crucial to neutralize the HCl generated in situ,

thereby preventing the protonation of the starting amine and driving the reaction to completion.

Common bases include pyridine, triethylamine, or an excess of the amine nucleophile itself.
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Figure 1: General scheme for the synthesis of sulfonamides from sulfonyl chlorides and

amines.
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Experimental Protocol: Synthesis of N-Benzyl-4-
toluenesulfonamide
Materials:

p-Toluenesulfonyl chloride (1.91 g, 10 mmol)

Benzylamine (1.07 g, 10 mmol)

Pyridine (1.58 g, 20 mmol)

Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

To a solution of benzylamine in anhydrous DCM (20 mL) in a round-bottom flask equipped

with a magnetic stirrer, add pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM (30 mL) to the cooled

amine solution over 15 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated

aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from ethanol to afford N-benzyl-4-

toluenesulfonamide as a white solid.
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II. Modern Catalytic Approaches: Expanding the
Synthetic Toolbox
While the classical sulfonylation of amines is robust, the requirement for often harsh conditions

to prepare sulfonyl chlorides and their limited functional group tolerance has spurred the

development of more versatile catalytic methods.

A. Copper-Catalyzed Oxidative Coupling of Thiols and
Amines
A significant advancement in sulfonamide synthesis is the direct oxidative coupling of readily

available thiols and amines, often catalyzed by copper salts.[4] This approach circumvents the

need for pre-functionalized sulfonyl chlorides and offers a more atom-economical and

environmentally benign alternative.

Mechanistic Insights:

The reaction mechanism is believed to involve the copper-catalyzed oxidation of the thiol to a

disulfide or a related reactive sulfur species. The amine then attacks this intermediate, and

subsequent oxidation steps lead to the formation of the sulfonamide. The presence of an

oxidant, such as molecular oxygen (from air) or a chemical oxidant, is essential for the catalytic

cycle to proceed.
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Figure 2: Simplified workflow for copper-catalyzed sulfonamide synthesis from thiols and

amines.

Experimental Protocol: Copper-Catalyzed Synthesis of
N-Phenylbenzenesulfonamide
Materials:

Thiophenol (1.10 g, 10 mmol)

Aniline (0.93 g, 10 mmol)

Copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%)

Dimethyl sulfoxide (DMSO), anhydrous (20 mL)

Procedure:

To a round-bottom flask, add thiophenol, aniline, and CuI.
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Add anhydrous DMSO and stir the mixture at 100 °C under an atmosphere of air (using a

balloon) for 12 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into water (100

mL).

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield N-phenylbenzenesulfonamide.

B. Palladium-Catalyzed C-N Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have

revolutionized the formation of C-N bonds. This methodology can be adapted for the synthesis

of N-arylsulfonamides by coupling an aryl halide or triflate with a sulfonamide. This approach is

particularly valuable for accessing sulfonamides where the corresponding amine is not readily

available or is a poor nucleophile.[5][6]

Catalytic Cycle:

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex,

followed by coordination of the deprotonated sulfonamide. Reductive elimination from the

resulting palladium complex then furnishes the N-arylsulfonamide and regenerates the active

Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky,

electron-rich phosphine ligands often being the most effective.
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Figure 3: General representation of the Buchwald-Hartwig amination for N-arylsulfonamide

synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis
of N-(4-Methoxyphenyl)methanesulfonamide
Materials:

4-Bromoanisole (1.87 g, 10 mmol)

Methanesulfonamide (1.05 g, 11 mmol)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol, 1 mol%)

Xantphos (173 mg, 0.3 mmol, 3 mol%)

Cesium carbonate (Cs₂CO₃) (4.88 g, 15 mmol)

Toluene, anhydrous (40 mL)
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Procedure:

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

Add 4-bromoanisole and methanesulfonamide.

Evacuate and backfill the tube with argon (repeat three times).

Add anhydrous toluene via syringe.

Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of

Celite.

Concentrate the filtrate and purify the residue by column chromatography on silica gel to

obtain N-(4-methoxyphenyl)methanesulfonamide.

C. Photoredox Catalysis: A Green and Mild Approach
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis,

enabling reactions to proceed under mild conditions with high functional group tolerance.[7][8]

Several photoredox-mediated methods for sulfonamide synthesis have been developed, often

involving the generation of radical intermediates.

General Principle:

In a typical photoredox-catalyzed sulfonamide synthesis, a photocatalyst, upon excitation by

visible light, engages in single-electron transfer with a substrate to generate a radical

intermediate. This radical can then react with a sulfur dioxide source (such as DABSO) and an

amine to form the sulfonamide product. This approach allows for the use of a wide range of

starting materials, including those that are incompatible with traditional methods.[9][10]
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Figure 4: Conceptual workflow for photoredox-catalyzed sulfonamide synthesis.

Experimental Protocol: Photoredox-Catalyzed Synthesis
of N,4-Diphenylbenzenesulfonamide
Materials:

4-Iodobiphenyl (2.80 g, 10 mmol)

Diphenylamine (1.86 g, 11 mmol)

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (2.40 g, 10 mmol)

fac-Ir(ppy)₃ (131 mg, 0.2 mmol, 2 mol%)

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (54 mg, 0.2 mmol, 2 mol%)
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Copper(II) chloride (CuCl₂) (27 mg, 0.2 mmol, 2 mol%)

Pyridine (1.58 g, 20 mmol)

Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

To an oven-dried vial, add 4-iodobiphenyl, diphenylamine, DABSO, fac-Ir(ppy)₃, dtbbpy, and

CuCl₂.

In a glovebox, add anhydrous DCM and pyridine.

Seal the vial and irradiate with a 30 W blue LED lamp at room temperature for 24 hours.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture and purify by column chromatography on

silica gel to afford N,4-diphenylbenzenesulfonamide.[9]

III. Comparative Analysis of Synthetic Routes
The choice of synthetic route for a functionalized sulfonamide depends on several factors,

including the availability of starting materials, the desired substitution pattern, functional group

tolerance, and scalability. The following table provides a comparative overview of the methods

discussed.
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Method
Starting

Materials

Typical

Yields

Reaction

Conditions
Advantages

Disadvantag

es

Classical

Sulfonylation

Sulfonyl

Chloride,

Amine

70-95%
0 °C to RT,

Base

Simple, high-

yielding for

simple

substrates.[2]

Limited

availability

and stability

of sulfonyl

chlorides;

harsh

conditions for

their

synthesis.[11]

Copper-

Catalyzed

Oxidative

Coupling

Thiol, Amine 60-90%

80-120 °C,

Cu catalyst,

Oxidant

Atom-

economical,

avoids

sulfonyl

chlorides.[4]

Higher

temperatures,

potential for

side

reactions.

Palladium-

Catalyzed C-

N Coupling

Aryl

Halide/Triflate

, Sulfonamide

65-95%

80-120 °C,

Pd catalyst,

Ligand, Base

Broad

substrate

scope, good

for complex

molecules.[5]

[6]

Expensive

catalysts and

ligands,

requires inert

atmosphere.

Photoredox

Catalysis

Aryl

Precursor,

SO₂ Source,

Amine

50-85%

RT,

Photocatalyst

, Light

Mild

conditions,

high

functional

group

tolerance.[7]

[9]

May require

specialized

equipment,

catalyst can

be expensive.

IV. Case Studies: Synthesis of Marketed Drugs
To illustrate the practical application of these synthetic strategies, we present the synthesis of

two well-known sulfonamide-containing drugs.
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A. Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used to treat arthritis. Its synthesis typically involves a

condensation reaction to form the pyrazole core, which already contains the sulfonamide

moiety.

Synthesis of Celecoxib:[12]

The key step in the synthesis of Celecoxib is the condensation of 4-sulfamoylphenylhydrazine

with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

Experimental Protocol:

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared.

4-Sulfamoylphenylhydrazine hydrochloride is added, followed by a catalytic amount of

hydrochloric acid.

The mixture is heated to reflux for several hours.

After cooling and removal of the solvent, the residue is worked up and purified to yield

Celecoxib.[12]

B. Hydrochlorothiazide
Hydrochlorothiazide is a diuretic used to treat high blood pressure. Its synthesis involves the

cyclization of a disulfonamide precursor.

Synthesis of Hydrochlorothiazide:[13]

The synthesis involves the reaction of 4-amino-6-chlorobenzene-1,3-disulfonamide with

paraformaldehyde in water at reflux.

Experimental Protocol:

4-Amino-6-chlorobenzene-1,3-disulfonamide is heated with paraformaldehyde in water at

reflux for 2-3 hours.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pdf.benchchem.com/2799/The_Discovery_and_Synthesis_of_Celecoxib_A_Selective_COX_2_Inhibitor.pdf
https://pdf.benchchem.com/2799/The_Discovery_and_Synthesis_of_Celecoxib_A_Selective_COX_2_Inhibitor.pdf
https://www.quickcompany.in/patents/process-for-the-preparation-of-hydrochlorothiazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and

dried to give crude Hydrochlorothiazide.

The crude product can be further purified by recrystallization or acid-base treatment.[13]

V. Conclusion and Future Outlook
The synthesis of functionalized sulfonamides has evolved significantly from the classical

sulfonylation of amines. Modern catalytic methods, including copper- and palladium-catalyzed

reactions, as well as photoredox catalysis, have expanded the synthetic chemist's toolkit,

enabling the construction of complex sulfonamides with greater efficiency and functional group

tolerance. The choice of the optimal synthetic route will always be a balance of factors

including substrate availability, desired complexity of the final product, and considerations of

cost and environmental impact. As the demand for novel sulfonamide-based therapeutics

continues to grow, the development of even more efficient, selective, and sustainable synthetic

methodologies will remain a vibrant area of research.

VI. References
Bowser, J. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron

Letters, 55(30), 4138-4140.

Chavan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and

biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2825-2843.

Process For The Preparation Of Hydrochlorothiazide. (n.d.). Quick Company. Retrieved from

[Link]

Kappe, C. O. (2004). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Synlett,

2004(15), 2758-2760.

Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and

sulfonamides from thiols and amines. RSC Advances, 11(50), 31636-31657.

Kim, J., & Jang, H. Y. (2010). Copper-Catalyzed Oxidative Synthesis of Sulfinamides Using

Thiols or Disulfides with Amines. The Journal of Organic Chemistry, 75(19), 6682-6685.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.quickcompany.in/patents/process-for-the-preparation-of-hydrochlorothiazide
https://www.quickcompany.in/patents/process-for-the-preparation-of-hydrochlorothiazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zhang, Z., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and

Copper Catalysis. Organic Letters, 25(34), 6323-6328.

Liu, H., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.

Pharmaceutical Fronts, 6(4), e355-e370.

Noël, T., & van der Veen, J. W. (2019). Sulfonamide Synthesis through Electrochemical

Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society,

141(14), 5632-5636.

WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide. (n.d.).

Google Patents. Retrieved from

Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed C-N and C-O Coupling–A

Practical Guide from an Industrial Vantage Point. Synlett, 2009(10), 1525-1540.

Hassan, G. S., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as

Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

Molecules, 20(8), 13954-13973.

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-

Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

Al-Janabi, H. H., & Al-Zayadi, Z. M. (2020). New Hydrochlorothiazide Derivatives: Synthesis,

Characterization and Anti-Microbial Assessments. Research Journal of Pharmacy and

Technology, 13(1), 223-228.

Zhang, Z., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and

Copper Catalysis. ResearchGate. Retrieved from [Link]

Li, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the

Scheme for Improving the Synthesis Technology. ResearchGate.

Shedding Light on Sulfonamide Synthesis: Photocatalytic Decarboxylative Approaches.

(2023). Domainex. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.researchgate.net/publication/373200000_Direct_Synthesis_of_Sulfonamides_via_Synergetic_Photoredox_and_Copper_Catalysis
https://www.domainex.com/news-and-insights/blog/shedding-light-on-sulfonamide-synthesis-photocatalytic-decarboxylative-approaches
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lee, S. H., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical

CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design

Approach. Pharmaceutics, 14(8), 1563.

Jampilek, J., et al. (2015). Preparation of Hydrochlorothiazide Nanoparticles for Solubility

Enhancement. Molecules, 20(12), 21995-22010.

Flegeau, E. F., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed

Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(21), 5512-5515.

Al-Ghorbani, M., & Al-Anshori, M. (2024). Sulfonamide derivatives: Synthesis and

applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1),

1-15.

Zhang, Z., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and

Copper Catalysis. Organic Letters, 25(34), 6323-6328.

Lee, S. H., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical

CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design

Approach. ResearchGate. Retrieved from [Link]

MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated

Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American

Chemical Society, 145(39), 21189-21196.

Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel

approach for the synthesis of sulfonamides. (2024). ChemRxiv.

Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three

Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity

Evaluation. (2011). Molecules, 16(4), 3018-3033.

Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

Penning, T. D., et al. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents.

Journal of Medicinal Chemistry, 40(9), 1347-1365.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.researchgate.net/publication/362220485_Synthesis_of_Celecoxib-Eutectic_Mixture_Particles_via_Supercritical_CO2_Process_and_Celecoxib_Immediate_Release_Tablet_Formulation_by_Quality_by_Design_Approach
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ghosh, A., & Sahu, P. K. (2020). Synthesis of sulfonamide and their synthetic and

therapeutic applications: Recent advances. Chemistry & Biology Interface, 10(4), 1-36.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions -
PMC [pmc.ncbi.nlm.nih.gov]

3. frontiersrj.com [frontiersrj.com]

4. Sci-Hub. Copper‐Catalyzed Oxidative Synthesis of Sulfinamides Using Thiols or Disulfides
with Amines / European Journal of Organic Chemistry, 2016 [sci-hub.sg]

5. uwindsor.ca [uwindsor.ca]

6. pubs.acs.org [pubs.acs.org]

7. Synthesis in Review: Photoredox Enabled Synthesis of Sulfonamides and Derivatives |
Domainex [domainex.co.uk]

8. pubs.acs.org [pubs.acs.org]

9. pubs.acs.org [pubs.acs.org]

10. chemrxiv.org [chemrxiv.org]

11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

12. pdf.benchchem.com [pdf.benchchem.com]

13. Process For The Preparation Of Hydrochlorothiazide [quickcompany.in]

To cite this document: BenchChem. [A Comparative Guide to the Synthetic Routes of
Functionalized Sulfonamides]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599604/docs#a-comparative-guide-to-the-synthetic-
routes-of-functionalized-sulfonamides]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.benchchem.com/product/b1599604?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/347330822_Synthesis_of_sulfonamide_and_their_synthetic_and_therapeutic_applications_Recent_advances
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8046889/
https://frontiersrj.com/journals/ijfcpr/sites/default/files/IJFCPR-2024-0021.pdf
https://sci-hub.sg/10.1002/ejoc.201600091
https://sci-hub.sg/10.1002/ejoc.201600091
https://www.uwindsor.ca/people/jgreen/sites/uwindsor.ca.people.jgreen/files/asc-2004-346-1599-aryl_amination.pdf
https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512
https://www.domainex.co.uk/news/synthesis-review-photoredox-enabled-synthesis-sulfonamides-and-derivatives
https://www.domainex.co.uk/news/synthesis-review-photoredox-enabled-synthesis-sulfonamides-and-derivatives
https://pubs.acs.org/doi/abs/10.1021/acscatal.3c03096
https://pubs.acs.org/doi/10.1021/acscatal.3c03096
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/66cdd668a4e53c4876cab4d5/original/generation-of-sulfamoyl-radicals-via-visible-light-mediated-fixation-of-sulfur-dioxide-as-novel-approach-for-the-synthesis-of-sulfonamides.pdf
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2004-836052
https://pdf.benchchem.com/2799/The_Discovery_and_Synthesis_of_Celecoxib_A_Selective_COX_2_Inhibitor.pdf
https://www.quickcompany.in/patents/process-for-the-preparation-of-hydrochlorothiazide
https://www.benchchem.com/product/b1599604/docs#a-comparative-guide-to-the-synthetic-routes-of-functionalized-sulfonamides
https://www.benchchem.com/product/b1599604/docs#a-comparative-guide-to-the-synthetic-routes-of-functionalized-sulfonamides
https://www.benchchem.com/product/b1599604/docs#a-comparative-guide-to-the-synthetic-routes-of-functionalized-sulfonamides
https://www.benchchem.com/product/b1599604/docs#a-comparative-guide-to-the-synthetic-routes-of-functionalized-sulfonamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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